molecular formula C18H23N3O2S B2701251 4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide CAS No. 1105222-19-2

4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide

Cat. No.: B2701251
CAS No.: 1105222-19-2
M. Wt: 345.46
InChI Key: CKPWTHPCMWHVFB-UHFFFAOYSA-N
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Description

This compound is a butanamide derivative featuring a 4-methoxyphenylthio substituent and a 2-methyltetrahydrocyclopenta[c]pyrazole moiety.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-21-18(15-5-3-6-16(15)20-21)19-17(22)7-4-12-24-14-10-8-13(23-2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPWTHPCMWHVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CCCSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 345.45 g/mol

The compound features a thioether functional group linked to a tetrahydrocyclopenta pyrazole moiety, which is known to influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the 4-methoxyphenyl group have shown moderate to strong inhibitory effects against various bacterial strains. A study reported that certain related compounds displayed IC50 values in the range of 1.13 to 6.28 µM against urease and acetylcholinesterase (AChE), indicating promising antibacterial activity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Specifically, it has been evaluated for its ability to inhibit key enzymes such as AChE and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. The compound's structural analogs have demonstrated IC50 values that suggest effective inhibition, which may be beneficial in therapeutic applications .

Neuroprotective Effects

In vitro studies indicate that compounds with the tetrahydrocyclopenta scaffold exhibit neuroprotective effects against amyloid-beta-induced apoptosis in neuronal cells. This suggests that the compound may possess potential therapeutic benefits for neurodegenerative conditions .

Case Studies

  • Study on Enzyme Inhibition : A series of synthesized compounds including derivatives of the target molecule were evaluated for their enzyme inhibitory activities. The results indicated strong inhibition against urease and moderate inhibition against AChE, with implications for treating conditions like peptic ulcers and Alzheimer's disease .
  • Neuroprotective Studies : Another study explored the neuroprotective properties of similar compounds in models of neuronal injury. The results showed significant protection against cell death induced by oxidative stress, suggesting a potential avenue for developing treatments for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The thioether moiety may facilitate interactions with enzyme active sites, leading to competitive inhibition.
  • Neuroprotective Pathways : The tetrahydrocyclopenta structure is believed to modulate pathways involved in oxidative stress response and apoptosis regulation.

Comparison with Similar Compounds

Structural Comparisons

Key structural features and analogs :

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Cyclopenta[c]pyrazole + butanamide 4-Methoxyphenylthio, 2-methyl ~375.45 (estimated) Thioether linkage, methoxy group may enhance solubility
N-(2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide () Thieno[3,4-c]pyrazole + butanamide 4-Fluorophenyl ~335.38 Fluorine substitution improves metabolic stability; thiophene core alters electronic properties
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide () Butanamide + sulfonamide 4-Methylphenylsulfonyl, thiazole ~381.47 Sulfonamide group enhances protein binding; thiazole may confer antibacterial activity
7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-...-tetrahydrocyclopenta[c]pyrazol-3-amine () Cyclopenta[c]pyrazole + pyrimidoindole Isoxazole, methoxy 444.21 Pyrimidoindole core expands π-stacking interactions; isoxazole enhances kinase selectivity

Analysis :

  • The target compound’s cyclopenta[c]pyrazole core (shared with and ) is associated with kinase inhibition and metabolic stability due to its rigid, planar structure .
  • Compared to the thieno[3,4-c]pyrazole in , the cyclopenta[c]pyrazole core may confer higher lipophilicity, affecting blood-brain barrier penetration .

Comparison with and :

  • details triazole-thione synthesis via hydrazinecarbothioamides, contrasting with the target’s pyrazole-based route.
  • uses HPLC purification and NMR validation , suggesting the target compound’s synthesis may require similar rigorous characterization .

Theoretical Activity :

  • The thioether linkage (shared with ’s GLUT4 inhibitors) may modulate glucose metabolism or kinase pathways .
  • The methoxy group could enhance solubility compared to halogenated analogs (e.g., ’s fluorophenyl), reducing toxicity risks .

Pharmacokinetic Insights :

  • The butanamide chain (as in ’s 4-Methoxybutyrylfentanyl) may confer moderate plasma protein binding and hepatic clearance .

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